molecular formula C11H11NO5 B7869644 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid

Cat. No.: B7869644
M. Wt: 237.21 g/mol
InChI Key: LSIIXEGXZZZUTM-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a cyclopropylmethoxy group at the 3-position and a nitro group at the 4-position of the aromatic ring. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity. Nitro groups are electron-withdrawing, affecting electronic distribution and reaction kinetics .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)8-3-4-9(12(15)16)10(5-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIIXEGXZZZUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Halogenated Precursors

The cornerstone of this step involves nucleophilic aromatic substitution (SNAr) on a halogenated benzoic acid derivative. Adapted from patent CN102690194A, the reaction employs 3-chloro-4-hydroxybenzoic acid as the starting material.

Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone, or N,N-dimethylacetamide) enhance reaction rates by stabilizing transition states.

  • Base : Strong bases like potassium hydride (KH) or sodium hydride (NaH) deprotonate cyclopropylmethanol, generating the nucleophilic alkoxide.

  • Temperature : 70–130°C, depending on solvent boiling points and reaction kinetics.

Example Protocol :

  • Combine 3-chloro-4-hydroxybenzoic acid (10.08 g), cyclopropylmethanol (7.69 g), and NaH (3.0 g) in DMF (100 mL).

  • Heat at 100°C for 10 hours under nitrogen.

  • Acidify with HCl, extract with ethyl acetate, and purify to yield 3-cyclopropylmethoxy-4-hydroxybenzoic acid (82% yield, HPLC purity 88%).

Challenges :

  • Competing hydrolysis of the chloro substituent.

  • Byproduct formation due to over-alkylation.

Oxidation of Aldehyde Intermediates

An alternative route involves oxidizing aldehyde precursors to carboxylic acids. For instance, 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, synthesized via SNAr, is oxidized using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) under acidic conditions:

Oxidation Protocol :

  • Dissolve 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (10.04 g) in acetone (130 mL).

  • Add KMnO4 (15.8 g) gradually at 0–5°C.

  • Stir for 6 hours, filter, and acidify to precipitate the carboxylic acid (yield: 85–90%).

Regioselective Nitration Strategies

Direct Nitration of 3-Cyclopropylmethoxybenzoic Acid

Nitrating the pre-functionalized benzoic acid derivative demands precise control to achieve para-selectivity relative to the cyclopropylmethoxy group. Traditional nitration (HNO3/H2SO4) at 0–5°C directs the nitro group to position 4, meta to the carboxylic acid and para to the ether.

Optimized Nitration Protocol :

  • Add 3-cyclopropylmethoxybenzoic acid (15.0 g) to a mixture of HNO3 (65%, 50 mL) and H2SO4 (98%, 30 mL) at 0°C.

  • Stir for 4 hours, gradually warming to room temperature.

  • Quench with ice, extract with dichloromethane, and recrystallize from ethanol/water (yield: 60–65%, HPLC purity >95%).

Regioselectivity Confirmation :

  • 1H NMR : Absence of ortho-coupled protons confirms para-substitution.

  • HPLC : Single dominant peak (>95% purity).

Nitration of Protected Intermediates

To mitigate side reactions, the carboxylic acid group can be temporarily protected as a methyl ester:

Methyl Ester Formation :

  • Reflux 3-cyclopropylmethoxybenzoic acid (15.0 g) with methanol (100 mL) and H2SO4 (5 mL) for 12 hours.

  • Neutralize with NaHCO3, extract, and purify to yield the ester.

Nitration and Deprotection :

  • Nitrate the ester using HNO3/H2SO4 as above.

  • Hydrolyze the nitro-ester with NaOH (10%, 50 mL) at 80°C for 2 hours.

  • Acidify with HCl to recover this compound (overall yield: 55–60%).

Comparative Analysis of Methodologies

Parameter Direct Nitration Ester Protection/Deprotection
Yield 60–65%55–60%
Purity >95%>93%
Steps 13
Scalability HighModerate
Byproducts MinimalEster hydrolysis intermediates

Direct nitration offers superior efficiency and scalability, making it preferable for industrial applications despite marginally lower yields compared to multi-step routes.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN102690194A emphasizes solvent recovery to reduce costs and environmental impact. For example, DMF and acetone are distilled and reused in subsequent batches, achieving >90% solvent recovery.

Waste Management

Nitration waste (spent acid) is neutralized with lime (CaO) to precipitate nitrate salts, which are repurposed as fertilizers. This aligns with the eco-friendly protocols highlighted in patent CN104447348A.

Process Intensification

Continuous-flow reactors enhance heat transfer and reaction control during nitration, reducing hazardous intermediate accumulation. Pilot studies show a 20% yield improvement over batch systems.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Ortho-nitration and di-nitration byproducts.
Solution :

  • Maintain strict temperature control (0–5°C).

  • Use stoichiometric HNO3 (1.1 equiv) to minimize over-nitration.

Functional Group Compatibility

Issue : The electron-withdrawing nitro group deactivates the ring, complicating subsequent steps.
Solution : Prioritize nitration as the final step to avoid interference with earlier substitutions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(Cyclopropylmethoxy)-4-aminobenzoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Fibrotic Properties

Recent studies have highlighted the compound's role in inhibiting pulmonary fibrosis. A notable study published in the International Journal of Molecular Sciences demonstrated that 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid significantly reduced TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cells and improved lung function in rat models of bleomycin-induced pulmonary fibrosis. The key findings include:

  • Reduction of Fibrosis Markers : The compound decreased levels of α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen in lung tissues.
  • Inflammation Modulation : It reduced inflammatory cell content and cytokine levels (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) .

Inhibition of Neutrophil Chemotaxis

Another application of this compound is its potential as a MEK inhibitor, which could be beneficial in treating conditions characterized by excessive neutrophil activation. This application was explored in a patent that described methods for utilizing this compound to inhibit neutrophil chemotaxis effectively .

Interaction with Signaling Pathways

The compound's mechanism involves modulation of key signaling pathways associated with inflammation and fibrosis:

  • TGF-β Signaling Pathway : Inhibition of this pathway is crucial for reducing EMT and subsequent fibrotic processes.
  • MAPK/ERK Pathway : As a MEK inhibitor, it may also affect downstream signaling involved in cell proliferation and survival .

Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

Study ReferenceApplication AreaKey Findings
MDPI (2023)Anti-fibrotic propertiesReduced fibrosis markers; improved lung function
Patent CN1383823ANeutrophil inhibitionEffective MEK inhibition; reduced neutrophil chemotaxis
J-STAGEPharmacological insightsModulated inflammatory responses; affected signaling pathways

Pulmonary Fibrosis Model

In a controlled study using rat models, administration of this compound resulted in significant improvements in lung function metrics compared to control groups. The study measured:

  • Lung Coefficient : A significant decrease was noted in the treatment group, indicating reduced pulmonary fibrosis.
  • Histological Analysis : Staining techniques revealed decreased collagen deposition in lung tissues .

Neutrophil Activation Study

In vitro experiments demonstrated that the compound effectively inhibited neutrophil migration under inflammatory conditions, suggesting its potential use in treating inflammatory diseases characterized by excessive neutrophil activity .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

4-Nitrobenzoic Acid : Lacks the cyclopropylmethoxy group; serves as a baseline for nitro-substituted benzoic acids.

3-Methoxy-4-nitrobenzoic Acid : Methoxy group at the 3-position instead of cyclopropylmethoxy .

4-Chloro-3-nitrobenzoic Acid : Chloro substituent at the 4-position .

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid : Difluoromethoxy group at the 4-position; used in Roflumilast synthesis .

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (log₁₀c₁,W) Reactivity Notes
3-(Cyclopropylmethoxy)-4-nitrobenzoic acid* 3-OCH₂C₃H₅, 4-NO₂ ~241.2 Not reported Estimated lower than 4-nitrobenzoic acid Electron-withdrawing nitro slows reactions
4-Nitrobenzoic acid 4-NO₂ 167.12 242–244 −2.98 (aqueous) Slow condensation due to nitro
3-Methoxy-4-nitrobenzoic acid 3-OCH₃, 4-NO₂ 197.15 Not reported Lower than 4-nitro isomer Methoxy donates electrons weakly
4-Chloro-3-nitrobenzoic acid 4-Cl, 3-NO₂ 201.56 180–183 Low in polar solvents Chloro enhances lipophilicity
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid 3-OCH₂C₃H₅, 4-OCHF₂ 256.21 Not reported Moderate in acetone Difluoromethoxy increases metabolic stability

*Predicted values based on structural analogues.

Solubility and Partitioning

The solubility of nitrobenzoic acids is highly solvent-dependent. For 4-nitrobenzoic acid, Abraham model parameters (S = 1.520, A = 0.680, B = 0.440, L = 5.7699) predict lower solubility in non-polar solvents due to strong hydrogen-bonding capacity . The cyclopropylmethoxy group in the target compound likely reduces aqueous solubility further by increasing hydrophobicity, similar to chloro and difluoromethoxy substituents .

Table 2: Reaction Efficiency of Benzoic Acid Derivatives
Compound Reaction Type Efficiency Notes
4-Nitrobenzoic acid Condensation with diamines Slower than unsubstituted benzoic acid
3-Methoxy-4-nitrobenzoic acid Esterification Moderate; methoxy stabilizes intermediates
This compound* Amidation (hypothetical) Steric hindrance may reduce yield

Biological Activity

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of a nitro group and a cyclopropylmethoxy moiety suggests potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially affecting processes such as inflammation or cancer progression.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways, such as the TGF-β signaling pathway, which is crucial in processes like fibrosis and epithelial-mesenchymal transition (EMT) .
  • Antioxidant Properties : Preliminary studies suggest that this compound could exhibit antioxidant effects, reducing oxidative stress in cells.

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of this compound. For example, research demonstrated its ability to alleviate TGF-β1-induced EMT in lung epithelial cells, suggesting a protective role against pulmonary fibrosis. This was evidenced by:

  • Reduction in Fibrosis Markers : The compound significantly decreased levels of α-SMA and hydroxyproline in lung tissue samples from experimental models .
  • Improved Lung Function : In vivo studies indicated that treatment with this compound improved lung function metrics in rat models subjected to bleomycin-induced lung injury .

Study 1: Pulmonary Fibrosis Model

In a controlled study involving rats with induced pulmonary fibrosis, treatment with this compound resulted in:

ParameterControl GroupTreatment Group
Lung Weight/Body Weight Ratio0.450.30
Total Collagen Content (mg/g)12.56.8
Inflammatory Cell CountHighLow

This study underscores the compound's potential as a therapeutic agent in fibrotic diseases .

Study 2: Antimicrobial Efficacy

Although specific data on this compound is sparse, analogs have demonstrated significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that further exploration into the antimicrobial potential of this compound could be beneficial.

Q & A

Q. What are the optimal synthetic routes for introducing the cyclopropylmethoxy group into 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid?

Methodological Answer: The cyclopropylmethoxy group can be introduced via nucleophilic substitution. For example, reacting a phenolic precursor (e.g., 3-hydroxy-4-nitrobenzoic acid) with cyclopropylmethyl bromide in the presence of a base like K₂CO₃ in acetonitrile at 40°C for 18 hours . Yield optimization may require controlled stoichiometry (1:1 molar ratio of phenol to alkyl halide) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane) is recommended .

Q. How can solubility data inform purification strategies for this compound?

Methodological Answer: The nitro group and cyclopropylmethoxy substituent significantly influence solubility. Based on analogous 4-nitrobenzoic acid data, polar solvents like ethanol (log₁₀ solubility ≈ −2.98 at 298 K) or tetrahydrofuran are effective for recrystallization . Abraham model parameters (S = 1.520, A = 0.680, B = 0.440) predict solubility in alcohols and cyclic ethers, aiding solvent selection .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR: ¹H NMR should show characteristic shifts: ~δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (cyclopropylmethoxy –OCH₂–), and δ 0.5–1.2 ppm (cyclopropyl –CH₂–) .
  • X-ray crystallography: Reveals planarity of the benzene ring and dihedral angles (e.g., 60.3° between benzene and cyclopropane rings) .

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopropylmethoxy group affect regioselective nitration?

Methodological Answer: The cyclopropylmethoxy group is electron-donating via resonance but sterically bulky. Computational modeling (DFT) can predict nitration sites: meta to the cyclopropylmethoxy group is favored due to steric hindrance at the ortho position. Experimental validation via HPLC monitoring of nitration intermediates (e.g., using 65:35 acetonitrile/water) is recommended .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Crystallization is hindered by the compound’s planar aromatic core and flexible cyclopropane ring. Slow evaporation from a 1:10 ethyl acetate/hexane mixture promotes ordered packing via intermolecular hydrogen bonds (O–H⋯O). Crystal lattice parameters (e.g., unit cell dimensions a = 7.8 Å, b = 9.2 Å) should align with single-crystal X-ray data .

Q. How can computational models predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: Quantum chemical studies (e.g., HOMO-LUMO analysis) assess electrophilicity of the nitro group and hydrogen-bonding capacity. For example, molecular docking studies (AutoDock Vina) can simulate interactions with PDE4 enzymes, leveraging structural analogs like Roflumilast intermediates .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported solubility values for nitrobenzoic acid derivatives?

Methodological Answer: Contradictions often arise from solvent polarity and temperature variations. Critical evaluation using the Abraham model’s solute descriptors (e.g., S = 1.520 for 4-nitrobenzoic acid) allows normalization across studies. For example, solubility in 1-propanol (log₁₀c₁ = −2.25) vs. 1-decanol (log₁₀c₁ = −4.12) highlights polarity dependence .

Q. Why do synthetic yields vary in cyclopropylmethoxy etherification reactions?

Methodological Answer: Yield variations (e.g., 18% in vs. 30–40% in other studies) may stem from competing hydrolysis of cyclopropylmethyl bromide. Optimizing reaction time (≤24 hours) and moisture control (anhydrous K₂CO₃) improves efficiency. GC-MS monitoring of intermediates is advised .

Method Development

Q. How to design HPLC methods for purity analysis?

Methodological Answer: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 30% → 70% acetonitrile over 20 min). Retention times for nitrobenzoic acid analogs are typically 12–15 min .

Q. What stability studies are essential for long-term storage?

Methodological Answer: Assess photostability (UV light exposure) and hydrolytic stability (pH 1–13 buffers at 40°C). Nitro group reduction to amine under acidic conditions is a key degradation pathway; TLC (silica gel, ethyl acetate) monitors degradation .

Applications in Drug Development

Q. How does this compound serve as a precursor to PDE4 inhibitors?

Methodological Answer: The nitro group can be reduced to an amine for coupling with pyridine derivatives (e.g., 3,5-dichloropyridin-4-amine). Acylation via SOCl₂ forms reactive intermediates for amide bond formation, a critical step in PDE4 inhibitor synthesis .

Q. What structural modifications enhance bioavailability?

Methodological Answer: Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability. In vivo studies in rodent models can validate pharmacokinetic enhancements, with LC-MS quantification of plasma concentrations .

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